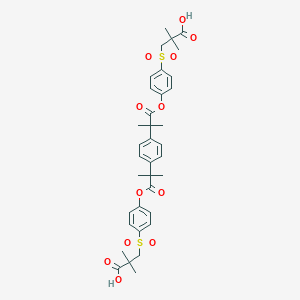
Mdl 201,404YA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdl 201,404YA is a synthetic compound that has been extensively researched for its potential use in the treatment of various diseases. This compound belongs to the class of compounds known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants. Mdl 201,404YA has been shown to have a unique mechanism of action and has been studied for its potential use in a variety of scientific research applications.
Mecanismo De Acción
Mdl 201,404YA works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, Mdl 201,404YA increases the levels of serotonin in the brain, which can lead to improvements in mood and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Mdl 201,404YA has been shown to have a number of biochemical and physiological effects. Studies have shown that Mdl 201,404YA can increase the levels of serotonin in the brain, which can lead to improvements in mood and cognitive function. Additionally, Mdl 201,404YA has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mdl 201,404YA in lab experiments is that it has a well-understood mechanism of action. This makes it easier to design experiments that can test the effects of Mdl 201,404YA on specific biological processes. However, one limitation of using Mdl 201,404YA in lab experiments is that it can be difficult to obtain and is expensive.
Direcciones Futuras
There are several future directions for research on Mdl 201,404YA. One area of research that has received significant attention is the use of Mdl 201,404YA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future research may focus on optimizing the dosing and delivery of Mdl 201,404YA to improve its effectiveness in treating these diseases. Additionally, research may focus on the use of Mdl 201,404YA in the treatment of other diseases such as depression and anxiety. Finally, future research may focus on the development of new compounds that are based on the structure of Mdl 201,404YA and have improved pharmacological properties.
Métodos De Síntesis
The synthesis of Mdl 201,404YA involves the use of several chemical reactions. One of the key steps in the synthesis process involves the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of two different chemical compounds to form Mdl 201,404YA. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Mdl 201,404YA has been studied for its potential use in a variety of scientific research applications. One area of research that has received significant attention is the use of Mdl 201,404YA in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that Mdl 201,404YA has the potential to improve cognitive function and reduce the progression of neurodegenerative diseases.
Propiedades
Número CAS |
150493-09-7 |
|---|---|
Nombre del producto |
Mdl 201,404YA |
Fórmula molecular |
C36H42O12S2 |
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
3-[4-[2-[4-[1-[4-(2-carboxy-2-methylpropyl)sulfonylphenoxy]-2-methyl-1-oxopropan-2-yl]phenyl]-2-methylpropanoyl]oxyphenyl]sulfonyl-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C36H42O12S2/c1-33(2,29(37)38)21-49(43,44)27-17-13-25(14-18-27)47-31(41)35(5,6)23-9-11-24(12-10-23)36(7,8)32(42)48-26-15-19-28(20-16-26)50(45,46)22-34(3,4)30(39)40/h9-20H,21-22H2,1-8H3,(H,37,38)(H,39,40) |
Clave InChI |
HVXFLNJFYRWDQU-UHFFFAOYSA-N |
SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |
SMILES canónico |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C2=CC=C(C=C2)C(C)(C)C(=O)OC3=CC=C(C=C3)S(=O)(=O)CC(C)(C)C(=O)O)C(=O)O |
Sinónimos |
is(4-(2'-(carboxy-2'-methylpropylsulfonyl)phenyl)2,2'-(1,4-phenylene))diisobutyrate CE 1037 CE-1037 MDL 201,404YA MDL 201404YA MDL-201,404YA MDL-201404YA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



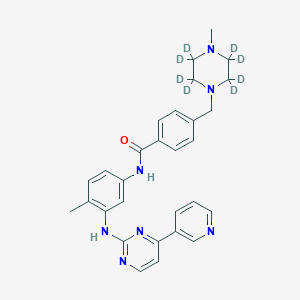
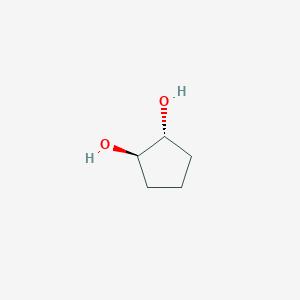
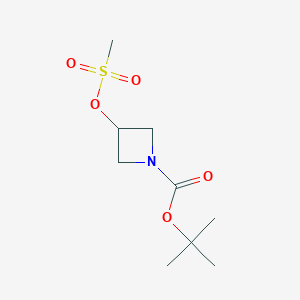
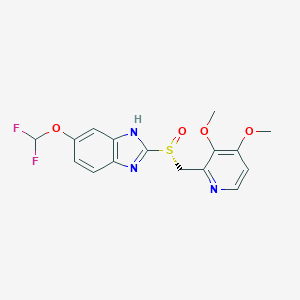
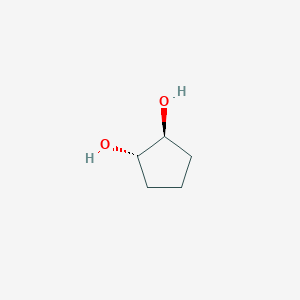
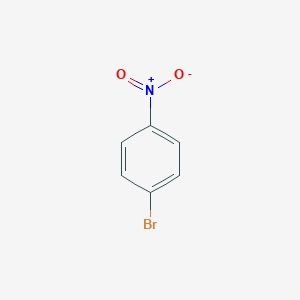
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
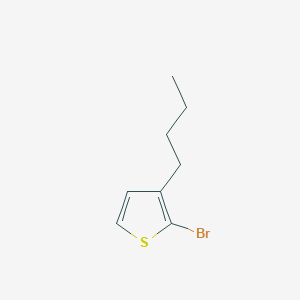
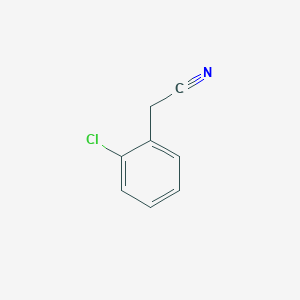
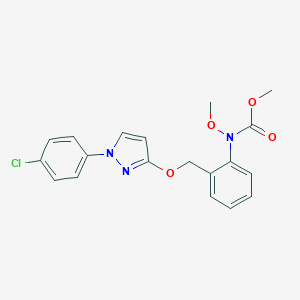
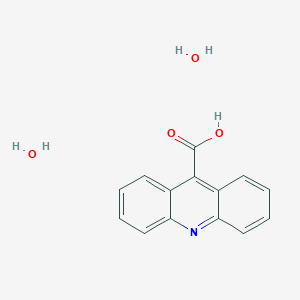
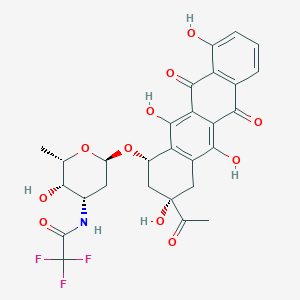
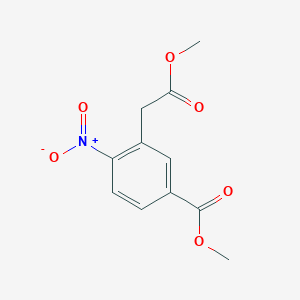
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)